molecular formula C12H16FN B046230 4-(4'-Fluorobenzyl)piperidine CAS No. 92822-02-1

4-(4'-Fluorobenzyl)piperidine

Cat. No.: B046230
CAS No.: 92822-02-1
M. Wt: 193.26 g/mol
InChI Key: JLAKCHGEEBPDQI-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperidine is an organic compound belonging to the class of 4-benzylpiperidines. These compounds contain a benzyl group attached to the 4-position of a piperidine ring. The chemical formula for 4-(4-Fluorobenzyl)piperidine is C12H16FN, and it has a molecular weight of 193.26 g/mol

Safety and Hazards

4-(4’-Fluorobenzyl)piperidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyl)piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures . The general reaction scheme is as follows:

4-Fluorobenzyl chloride+Piperidine4-(4-Fluorobenzyl)piperidine+HCl\text{4-Fluorobenzyl chloride} + \text{Piperidine} \rightarrow \text{4-(4-Fluorobenzyl)piperidine} + \text{HCl} 4-Fluorobenzyl chloride+Piperidine→4-(4-Fluorobenzyl)piperidine+HCl

Industrial Production Methods

Industrial production of 4-(4-Fluorobenzyl)piperidine may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorobenzyl)piperidine is unique due to the presence of the fluorine atom on the benzyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. For example, the fluorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKCHGEEBPDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395219
Record name 4-(4'-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92822-02-1
Record name 4-(4'-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluoro-benzyl)-piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes 4-(4'-fluorobenzyl)piperidine a compound of interest for imaging studies?

A: this compound demonstrates high affinity and selectivity for the NR2B subtype of N-methyl-D-aspartate (NMDA) receptors. [, ] This makes it a valuable tool for researchers exploring the role of NR2B receptors in various neurological processes and conditions. The ability to label this compound with positron-emitting isotopes like carbon-11 and fluorine-18 further enhances its utility for in vivo imaging studies using Positron Emission Tomography (PET). [, ]

Q2: How does this compound interact with NR2B receptors?

A: While the provided research excerpts do not delve into the specific binding mechanism, they highlight the compound's high affinity for NR2B receptors. [, ] Further research, potentially involving crystallography or computational modeling, could elucidate the specific interactions between this compound and the receptor binding site.

Q3: What are the challenges associated with radiolabeling this compound?

A: The research highlights two primary challenges: achieving sufficient brain penetration for effective in vivo imaging and optimizing the radiolabeling process itself. [] Early attempts to label the compound with carbon-11 resulted in insufficient brain penetration. [] Subsequent research explored fluorine-18 labeling via various synthetic routes, achieving improved yields and purity. [, ]

Q4: What are the broader applications of this compound beyond NR2B receptor studies?

A: The research suggests that this compound serves as a valuable building block in developing enzyme inhibitors. One study explored its use in creating new tyrosinase inhibitors, enzymes involved in melanin production. [] Another investigation focused on its application in designing compounds targeting beta-secretase, an enzyme implicated in Alzheimer's disease. [] These examples demonstrate the versatility of this compound as a scaffold in medicinal chemistry for developing new therapeutic agents.

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